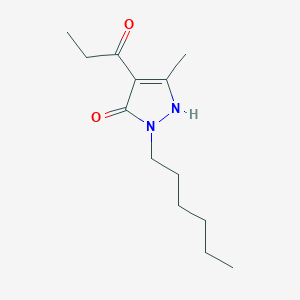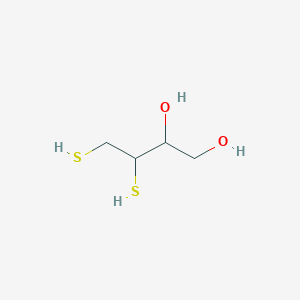
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and a propanoyl group attached to a dihydropyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl hydrazine with a β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone N-oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can modulate signaling pathways, such as the TGF-β/SMAD pathway, which is involved in cellular processes like proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexyl-5-methyl-3(2H)-furanone: Similar in structure but with a furanone ring instead of a pyrazolone ring.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl and propanoyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
824976-28-5 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2-hexyl-5-methyl-4-propanoyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15-13(17)12(10(3)14-15)11(16)5-2/h14H,4-9H2,1-3H3 |
InChI-Schlüssel |
GDHUWLNNNLAENC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)



![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)
